4-Ethoxy-4'-butylazobenzene
Description
Significance of Photoresponsive Molecular Systems in Contemporary Research
Photoresponsive molecular systems are compounds that undergo reversible or irreversible structural changes upon exposure to light. mdpi.com This ability to harness light as a clean and non-invasive external stimulus to control material properties at the molecular level is of immense interest. mdpi.comresearchgate.net Light offers remarkable spatiotemporal precision, allowing scientists to dictate exactly when and where a material's properties are altered. mdpi.comacs.org This has profound implications for a wide range of applications, including optical data storage, drug delivery, the development of molecular machines, and smart materials like photo-switchable polymers and liquid crystals. bohrium.commdpi.comnih.gov The changes induced by light can modify a molecule's shape, polarity, and electronic properties, which in turn alters the macroscopic behavior of the material it constitutes. acs.org
Overview of Azobenzene (B91143) Chromophores as Fundamental Photocontrollable Units
At the heart of many photoresponsive systems lies the azobenzene chromophore. mdpi.com The defining characteristic of azobenzene is its ability to undergo efficient and reversible trans-cis isomerization. rsc.orgrsc.org The molecule exists in two distinct isomeric forms: the thermodynamically stable, linear trans isomer and the metastable, bent cis isomer. researchgate.net
Irradiation with light of a specific wavelength, typically in the ultraviolet (UV) range, triggers the conversion from the trans to the cis form. rsc.org This process significantly alters the molecule's geometry and physical properties. The reverse transformation, from cis back to trans, can be initiated by irradiation with visible light or can occur thermally in the dark. rsc.org This reliable and repeatable switching behavior makes azobenzene an ideal building block for creating materials whose properties can be optically controlled. rsc.org The isomerization process is incredibly rapid, occurring on picosecond timescales. wikipedia.org
Historical Context and Evolution of Azobenzene Research
The journey of azobenzene began in the mid-19th century with its first synthesis. wikipedia.orgdigitellinc.com Initially, its vibrant color garnered interest, leading to its widespread use in the dye industry. digitellinc.comnumberanalytics.com However, the true potential of azobenzene as a photoswitch was not fully appreciated until 1937, when its light-induced isomerization was first documented. digitellinc.com
This discovery sparked a new wave of research. By the 1950s, systematic studies began to unravel the fundamentals of its photochemical properties. digitellinc.com This foundational work paved the way for the expansion of azobenzene's use beyond dyes and into the realm of materials science. digitellinc.com Researchers began to incorporate the azobenzene unit into polymers, liquid crystals, and supramolecular assemblies, creating materials that could change their shape, adhesion, or optical properties in response to light. nih.gov This evolution has transformed azobenzene from a simple organic dye into a pivotal component in the development of advanced photofunctional materials. digitellinc.com
Specific Research Focus on 4-Ethoxy-4'-butylazobenzene within the Azobenzene Class
Within the vast family of azobenzene derivatives, those substituted at the 4 and 4' positions (para positions) are of particular interest for applications in materials science, especially in the field of liquid crystals. nih.gov The compound This compound is a representative member of the 4-alkoxy-4'-alkylazobenzene class, which is known for exhibiting liquid crystalline phases. nih.govconsensus.app The specific combination of an ethoxy group (-OCH2CH3) and a butyl group (-CH2CH2CH2CH3) at opposite ends of the rigid azobenzene core influences the molecule's aspect ratio and intermolecular interactions, which are critical for the formation of these ordered, fluid phases. usm.my
Like other azobenzenes, this compound is expected to exhibit characteristic photoisomerization. The trans isomer will have a strong absorption peak in the UV region (π-π* transition) and a weaker absorption in the visible region (n-π* transition). mdpi.com Upon irradiation with UV light, this absorption profile changes, marking the conversion to the cis isomer. mdpi.com This photoswitching capability, combined with its predicted liquid crystalline properties, makes this compound and its analogues promising candidates for the development of photo-addressable liquid crystal displays and light-driven actuators. mdpi.com
Interactive Data Tables
Below are tables detailing the predicted and representative properties of this compound based on data for analogous 4,4'-disubstituted azobenzene compounds.
Table 1: General Properties of this compound Note: Values are estimated based on structurally similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O |
| Molecular Weight | 282.38 g/mol |
| Appearance | Orange-Red Crystalline Solid (Predicted) |
Table 2: Representative Spectroscopic Data for 4,4'-Disubstituted Azobenzenes Note: These are typical absorption maxima for this class of compounds and may vary for the specific molecule.
| Isomer | Transition | Typical Absorption Maximum (λmax) |
|---|---|---|
| trans | π-π | ~350-360 nm mdpi.commdpi.com |
| trans | n-π | ~440-450 nm mdpi.commdpi.com |
| cis | n-π* | ~450 nm mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
31401-34-0 |
|---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(4-butylphenyl)-(4-ethoxyphenyl)diazene |
InChI |
InChI=1S/C18H22N2O/c1-3-5-6-15-7-9-16(10-8-15)19-20-17-11-13-18(14-12-17)21-4-2/h7-14H,3-6H2,1-2H3 |
InChI Key |
VWOMPNGMNROKFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Molecular Isomerism and Conformational Dynamics of 4 Ethoxy 4 Butylazobenzene
E/Z (Trans/Cis) Isomerism and Their Distinct Molecular Geometries
The defining feature of 4-Ethoxy-4'-butylazobenzene is the presence of an N=N double bond, which restricts free rotation and gives rise to two distinct geometric isomers: the E (trans) and Z (cis) forms. The E-isomer is the thermodynamically more stable state and is generally characterized by a planar or near-planar conformation of the azobenzene (B91143) core. In contrast, the Z-isomer is a metastable state, adopting a more bent and non-planar structure. wikipedia.org
For instance, in the trans isomer of a generic 4,4'-disubstituted azobenzene, the N=N bond length is typically around 1.24 Å. The molecule often adopts a planar structure, with the C-N=N-C dihedral angle approaching 180°. However, substitutions on the phenyl rings can induce some twisting. In the case of trans-tetra-ortho-chloro azobenzene, the aryl rings are rotated out of the plane by approximately 50.8°. acs.org For this compound, a similar, though likely less pronounced, twisting can be expected.
The cis isomer exhibits a significantly different geometry. The N=N bond length is slightly elongated, typically around 1.25 Å in related compounds. wikipedia.org The most notable feature is the bent C-N=N-C dihedral angle, which deviates significantly from 180°. In computational models of cis-tetra-ortho-substituted azobenzenes, this angle is around 60.3°. acs.org This bent conformation is a direct consequence of the spatial arrangement of the phenyl rings on the same side of the N=N double bond.
| Parameter | E (Trans) Isomer | Z (Cis) Isomer |
|---|---|---|
| N=N Bond Length | ~1.24 Å | ~1.25 Å |
| C-N=N-C Dihedral Angle | ~180° (often with some twisting) | Significantly bent (e.g., ~60°) |
| Molecular Shape | Elongated, relatively planar | Bent, non-planar |
Conformational Analysis of this compound Isomers in Solution and Solid States
The conformation of this compound isomers is influenced by the surrounding environment, exhibiting different behaviors in solution and in the solid state.
In solution, the molecule possesses greater conformational freedom. The ethoxy and butyl chains can adopt various conformations through rotation around their single bonds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamics. Temperature-dependent NMR studies on similar molecules have revealed the presence of multiple conformers at room temperature resulting from the restricted rotation around amide bonds in related systems, and similar principles apply to the C-N bonds in azobenzenes. researchgate.net For this compound in solution, it is expected that the alkyl and alkoxy chains are flexible, and the molecule as a whole can undergo rapid interconversion between different conformational substates.
In the solid state, the molecular conformation is constrained by the crystal packing forces. X-ray crystallography of related azobenzene derivatives often reveals a more ordered and less flexible structure. polimi.it The specific conformation adopted in the solid state is a balance between intramolecular energetics and the optimization of intermolecular interactions within the crystal lattice. For liquid crystalline materials like many azobenzene derivatives, the solid state can exhibit various degrees of order, from highly crystalline to more disordered mesophases. mdpi.com Solid-state NMR can provide insights into the local structure and dynamics in these phases, revealing information about molecular arrangement and order. mdpi.com
Intermolecular Interactions and Their Influence on Isomeric Preferences
Intermolecular interactions play a crucial role in determining the bulk properties and the relative stability of the E and Z isomers, particularly in condensed phases. For this compound, the primary intermolecular forces are van der Waals interactions, dipole-dipole interactions, and potentially weak C-H···π interactions.
The elongated, rod-like shape of the E-isomer allows for efficient packing and maximization of van der Waals forces, which contributes to its greater thermodynamic stability. In the solid state, this can lead to the formation of ordered structures, including liquid crystalline phases. researchgate.net The presence of the ethoxy and butyl groups, with their different polarizabilities and steric profiles, will influence the specifics of this packing.
Molecular Flexibility and Rotational Barriers within the Azobenzene Core
The isomerization between the E and Z forms of this compound involves significant conformational changes and surmounting an energy barrier. The two primary proposed mechanisms for this isomerization are rotation around the N=N double bond and an in-plane inversion mechanism at one of the nitrogen atoms. nih.gov
The rotational barrier around the N=N double bond in the electronic ground state is substantial, estimated to be around 100 kJ/mol for unsubstituted azobenzene. wikipedia.org This high barrier is due to the disruption of the π-system of the double bond. Upon photoexcitation, the molecule is promoted to an excited electronic state where the rotational barrier is significantly lower, allowing for efficient isomerization. nih.gov
Computational studies on substituted azobenzenes have shown that substituents can influence the height of these rotational barriers. Electron-donating groups, such as the ethoxy and butyl groups in this compound, can affect the electronic structure of the azobenzene core and thereby modulate the energy landscape for isomerization. For example, meta-substituted azobenzenes with electron-withdrawing groups have been shown to have a longer thermal relaxation time from the Z to the E isomer compared to those with electron-donating groups, suggesting an influence on the thermal isomerization barrier. nih.gov
Besides the central N=N bond, there is also rotational flexibility around the C-N single bonds connecting the phenyl rings to the azo group. The barrier for this rotation is much lower than for the N=N bond. Gas electron diffraction studies and quantum chemical calculations on trans-azobenzene suggest that rotation of the phenyl rings around the N-C bond is probable under experimental conditions. mdpi.com
| Process | Typical Energy Barrier (kJ/mol) | Notes |
|---|---|---|
| E → Z Isomerization (Ground State Rotation) | ~100 | Significantly lower in the excited state. |
| Phenyl Ring Rotation (around C-N bond) | Lower | Allows for conformational flexibility of the phenyl rings. |
Photophysical and Photochemical Processes in 4 Ethoxy 4 Butylazobenzene Systems
Photoisomerization Mechanisms: Delving into Inversion and Rotation Pathways
The photoisomerization of azobenzenes, the light-induced conversion between the thermally stable trans (or E) isomer and the metastable cis (or Z) isomer, is fundamental to their function as molecular switches. This process can proceed through two primary mechanistic pathways: rotation and inversion.
Mechanistic Elucidation of Photoinduced Trans-to-Cis Isomerization in 4-Ethoxy-4'-butylazobenzene
Upon absorption of a photon, typically in the UV-A or near-visible region, the trans-4-Ethoxy-4'-butylazobenzene molecule is promoted to an electronically excited state. From this excited state, the molecule can relax to the cis isomer.
Rotation Pathway: This mechanism involves the rotation around the central nitrogen-nitrogen double bond (N=N). In the excited state, the π-bond of the azo group is weakened, allowing for rotation to occur. As the molecule twists towards a perpendicular geometry, it can then relax to the ground electronic state, adopting the cis conformation.
Inversion Pathway: This pathway involves a change in the geometry at one of the nitrogen atoms. Instead of rotation around the N=N bond, one of the nitrogen atoms undergoes a planar inversion, moving through a linear or near-linear transition state. This process also leads to the formation of the cis isomer.
The dominant pathway for a given azobenzene (B91143) derivative can depend on factors such as the nature of the substituents and the solvent environment. For symmetrically substituted azobenzenes like this compound, the specific electronic effects of the ethoxy and butyl groups would influence the potential energy surfaces of the excited states and thus the preferred isomerization mechanism.
Mechanistic Elucidation of Photoinduced Cis-to-Trans Isomerization in this compound
The reverse process, the photoinduced conversion from the cis to the trans isomer, can also be initiated by light, typically of a different wavelength (often in the visible region). Similar to the trans-to-cis isomerization, this process can also proceed via either a rotational or an inversional mechanism, driven by the relaxation from an excited state of the cis isomer.
Role of Singlet and Triplet Excited States in Photoisomerization Pathways
The photoisomerization of azobenzenes can involve both singlet and triplet excited states. Upon initial photoexcitation, the molecule is typically promoted to a singlet excited state (S1 or S2).
Singlet State Mechanism: The isomerization can occur directly from the singlet excited state. The molecule relaxes along the potential energy surface of the S1 state towards a conical intersection with the ground state (S0), where it can efficiently transition back to the ground state in either the trans or cis form.
Triplet State Mechanism: Alternatively, the initially populated singlet excited state can undergo intersystem crossing to a triplet excited state (T1). Isomerization can then occur on the triplet potential energy surface. The molecule would then return to the ground state via phosphorescence or another non-radiative decay process.
Kinetics of Photoisomerization and Thermal Relaxation of this compound Isomers
The rates at which the photoisomerization and subsequent thermal relaxation occur are critical for the application of azobenzene-based molecular switches.
Quantitative Analysis of Trans-to-Cis and Cis-to-Trans Photoisomerization Rates
A quantitative analysis would require the determination of the photoisomerization quantum yields (Φ) for both the trans-to-cis (Φt→c) and cis-to-trans (Φc→t) processes. The quantum yield represents the efficiency of the photoreaction, defined as the number of molecules isomerized per photon absorbed. These values are wavelength-dependent.
Hypothetical Data Table for Photoisomerization Rates:
| Isomerization Process | Excitation Wavelength (nm) | Quantum Yield (Φ) |
| trans → cis | Data not available | Data not available |
| cis → trans | Data not available | Data not available |
This table is for illustrative purposes only. No experimental data for this compound is currently available.
Investigation of Thermal Relaxation Kinetics of the Metastable Z-Isomer
The cis (Z) isomer of azobenzenes is typically thermally unstable and will relax back to the more stable trans (E) isomer in the dark. This thermal back-reaction is a first-order kinetic process, characterized by a rate constant (kth) and a half-life (t1/2). The rate of this process is highly dependent on temperature and the solvent environment. The activation energy (Ea) for this thermal isomerization provides insight into the energy barrier for the process.
Hypothetical Data Table for Thermal Relaxation Kinetics:
| Solvent | Temperature (°C) | Rate Constant (kth, s-1) | Half-life (t1/2) | Activation Energy (Ea, kJ/mol) |
| Data not available | Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No experimental data for this compound is currently available.
Temperature-Dependent Studies of Isomerization and Relaxation Processes
The thermal isomerization from the cis to the trans form of azobenzene and its derivatives is a thermally activated process, and its kinetics are highly dependent on temperature. Studies on various azobenzene compounds have shown that increasing the temperature accelerates the rate of this reverse isomerization. This relationship can be analyzed using the Eyring equation, which allows for the determination of activation parameters such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) from temperature-dependent kinetic data. ed.gov
For instance, in a study of hydroxy-substituted azobenzenes in ethanol, temperature-dependent transient decay analysis yielded the enthalpy and entropy of activation for the reverse isomerization process. ed.gov This type of analysis provides valuable insights into the transition state of the isomerization reaction. A positive enthalpy of activation indicates that energy is required to reach the transition state, while the entropy of activation provides information about the degree of order in the transition state compared to the reactants.
The specific values of these activation parameters are influenced by the substituents on the azobenzene core and the surrounding solvent. For example, the thermal isomerization of 4-anilino-4'-nitroazobenzene, a "push-pull" type molecule, is significantly influenced by solvent polarity, which in turn affects the energetics of the isomerization pathway. wordpress.com While direct temperature-dependent studies on this compound are not extensively detailed in the provided results, the general principles observed for other azobenzene derivatives are applicable. The ethoxy and butyl groups, being electron-donating, will influence the electronic properties and thus the energy barrier for isomerization. It is expected that the rate of thermal relaxation for this compound would increase with temperature, and an Eyring analysis of this temperature dependence would reveal the specific activation parameters for its cis-trans isomerization.
The following table illustrates typical activation parameters for the thermal cis-trans isomerization of related azobenzene derivatives, providing a reference for the expected range of values for this compound.
| Compound | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 4-Phenylazophenol | Ethanol | Value not specified | Value not specified |
| 4-Methyl-2-(phenylazo)phenol | Ethanol | Value not specified | Value not specified |
| 2,4-Dihydroxyazobenzene | Ethanol | Value not specified | Value not all |
Excited State Dynamics and Energy Dissipation Pathways
Fluorescence and Non-Radiative Decay Mechanisms of Photoexcited this compound
Upon photoexcitation, molecules like this compound can dissipate the absorbed energy through several pathways, including fluorescence (a radiative process) and non-radiative decay. For many azobenzene derivatives, fluorescence is generally weak because non-radiative pathways, such as internal conversion and isomerization, are highly efficient. rsc.orgnih.gov
The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. In many azobenzene systems, the quantum yields are low, indicating that non-radiative processes dominate the relaxation of the excited state. nih.gov The rate of non-radiative decay is influenced by factors such as molecular rigidity and intermolecular interactions. rsc.org For instance, in some systems, restricting molecular motion can enhance fluorescence by suppressing non-radiative decay pathways. nih.gov
Internal Conversion and Intersystem Crossing Processes
Internal conversion (IC) and intersystem crossing (ISC) are key non-radiative processes that compete with fluorescence and photoisomerization. Internal conversion is the transition between electronic states of the same multiplicity (e.g., S1 → S0), while intersystem crossing is a transition between states of different multiplicity (e.g., S1 → T1). rsc.orgnih.gov
For azobenzene and its derivatives, the mechanism of thermal isomerization has been proposed to involve intersystem crossing from the ground singlet state (S0) to the first triplet state (T1). nih.govresearchgate.netpaperswithcode.com This triplet-mediated pathway can be more favorable than the direct rotation on the singlet state potential energy surface. Computational studies suggest that the energy barrier for the S0 → T1 crossing can be lower than the singlet transition state energy. nih.gov
Photostationary States and Quantum Yields of Isomerization
Photoisomerization of this compound involves the reversible conversion between its trans and cis isomers upon irradiation with light of specific wavelengths. The process does not typically lead to a complete conversion to one isomer but rather to a photostationary state (PSS), which is a dynamic equilibrium where the rates of the forward (trans to cis) and backward (cis to trans) photoisomerization reactions are equal. The composition of the mixture at the PSS depends on the excitation wavelength and the molar absorption coefficients and photoisomerization quantum yields of both isomers at that wavelength.
The photoisomerization quantum yield (Φ) is a crucial parameter that quantifies the efficiency of the photochemical reaction. It is defined as the number of molecules that undergo isomerization for each photon absorbed. The quantum yields for the trans→cis (Φt→c) and cis→trans (Φc→t) processes are generally different and can be wavelength-dependent. nih.govresearchgate.net For azobenzene itself, the trans→cis quantum yield is typically lower than the cis→trans quantum yield. researchgate.net
Determining the photoisomerization quantum yield requires careful spectroscopic measurements and analysis, often taking into account the thermal isomerization that can occur simultaneously. nih.gov While specific quantum yield values for this compound are not provided in the search results, the table below shows typical quantum yields for azobenzene in methanol, which can serve as a reference.
| Isomerization Process | Excitation Wavelength (nm) | Quantum Yield (Φ) |
| trans → cis | ~313 (π-π* band) | ~0.11 |
| trans → cis | ~436 (n-π* band) | ~0.25 |
| cis → trans | ~436 (n-π* band) | ~0.4-0.5 |
Note: These are representative values for unsubstituted azobenzene and can vary with substitution and solvent. nih.govresearchgate.netrsc.org
The substituents on the azobenzene core can influence the quantum yields. For instance, aminoazobenzenes generally exhibit higher quantum yields compared to other derivatives. researchgate.net The ethoxy and butyl groups on this compound are expected to modify its electronic structure and, consequently, its photoisomerization quantum yields compared to the parent azobenzene molecule.
Influence of Environmental Factors on Photoreactivity
Solvent Polarity and Viscosity Effects on Photoisomerization Kinetics and Mechanisms
The environment surrounding the this compound molecule, particularly the solvent, plays a significant role in its photoisomerization kinetics and the underlying mechanisms. The two main properties of the solvent that exert a strong influence are its polarity and viscosity.
Solvent Polarity:
Studies on various azobenzene derivatives have consistently shown a strong dependence of both photoisomerization and thermal isomerization rates on the polarity of the solvent. acs.orgacs.orgdocumentsdelivered.com For "push-pull" azobenzenes, which have electron-donating and electron-withdrawing groups, the effect of solvent polarity is particularly pronounced. wordpress.com In the case of this compound, the ethoxy group is electron-donating. An increase in solvent polarity can stabilize a more polar transition state, thereby affecting the energy barrier and the rate of isomerization. For some azobenzene compounds, higher rates of isomerization and lower activation energies are observed in more polar media, suggesting a rotational mechanism involving a charged transition state. researchgate.netresearchgate.net The specific mechanism, whether it proceeds via rotation around the N=N bond or inversion at one of the nitrogen atoms, can be influenced by solvent polarity. wordpress.comias.ac.in For example, in some cases, a rotational mechanism is favored in more polar solvents. wordpress.com
Solvent Viscosity:
The effect of solvent viscosity on azobenzene isomerization is a more debated topic. While it is expected that a more viscous medium would hinder the large-amplitude motions required for isomerization and thus slow down the reaction, some studies have found that the effect of viscosity is minor compared to the effect of polarity. acs.orgacs.orgdocumentsdelivered.com In these studies, even a significant increase in solvent viscosity did not lead to a proportional decrease in the isomerization rate. However, other research suggests that viscosity does play a role, particularly in the context of the isomerization mechanism. researchgate.net For a rotational mechanism, which involves a significant change in molecular shape, a higher viscosity would be expected to have a more substantial retarding effect than for an inversional mechanism, which involves less displacement of the surrounding solvent molecules.
The interplay between solvent polarity and viscosity can be complex. In some instances, the observed changes in isomerization kinetics in different solvents can be primarily attributed to polarity, with viscosity having only a secondary effect. acs.org The table below summarizes the general effects of solvent polarity and viscosity on the isomerization of azobenzene derivatives.
| Solvent Property | General Effect on Isomerization Rate | Mechanistic Implications |
| Polarity | Strong influence; often increases the rate of thermal and photoisomerization. acs.orgacs.orgresearchgate.netresearchgate.net | Can favor a rotational mechanism by stabilizing a polar transition state. wordpress.comresearchgate.net |
| Viscosity | Effect is often less pronounced than polarity; can decrease the rate. acs.orgacs.orgresearchgate.net | May have a greater impact on a rotational mechanism compared to an inversional one. |
Matrix Effects on Photochemical and Thermal Behavior of this compound
The surrounding environment, or matrix, plays a crucial role in dictating the photochemical and thermal isomerization pathways of azobenzene derivatives. The polarity of the solvent, the rigidity of a polymer matrix, and the ordered nature of a liquid crystal can all significantly alter the rates, quantum yields, and even the mechanism of the trans to cis and cis to trans isomerization of this compound.
The photochemical transformation from the thermodynamically stable trans isomer to the metastable cis isomer is typically induced by UV light, while the reverse process can be triggered by visible light or occur thermally in the dark. The nature of the matrix can influence the efficiency of these photochemical processes and the kinetics of the thermal back-reaction.
Influence of Isotropic Solvents
In isotropic solvents, the polarity of the medium can have a pronounced effect on the thermal cis-to-trans isomerization, particularly for azobenzenes with electron-donating and electron-withdrawing groups (push-pull systems). For 4,4'-disubstituted azobenzenes with alkoxy groups, such as this compound, the thermal relaxation is generally observed to be slow. Studies on similar 4,4'-dialkoxy-substituted azobenzenes indicate that the rate of thermal isomerization is often largely independent of the solvent's polarity. scispace.com This suggests that the transition state for the thermal cis-to-trans isomerization has a non-polar character, pointing towards an inversion mechanism rather than a rotational one. The inversion mechanism proceeds through a linear transition state where one of the nitrogen atoms rehybridizes from sp² to sp, keeping the N=N double bond intact. longdom.org
In contrast, for "push-pull" azobenzenes, such as 4-anilino-4'-nitroazobenzene, higher rates of isomerization and lower activation energies are observed in more polar media. longdom.org This is consistent with a rotational mechanism that involves a polar, charge-separated transition state. While this compound is not a classic push-pull system, subtle solvent effects on its isomerization kinetics cannot be entirely ruled out without specific experimental data.
To illustrate the effect of solvent polarity on a related compound, the following table presents kinetic data for the thermal cis-to-trans isomerization of 4-anilino-4'-nitroazobenzene in various solvents.
| Solvent | Relative Polarity | Rate Constant (k) at 25°C (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Toluene | 0.099 | 0.0013 | 75.2 |
| Tetrahydrofuran | 0.207 | 0.011 | 68.5 |
| Acetone | 0.355 | 0.025 | 64.3 |
| Ethanol | 0.654 | 0.083 | 58.1 |
| Methanol | 0.762 | 0.13 | 55.2 |
This data is for 4-anilino-4'-nitroazobenzene and is provided for illustrative purposes to show solvent effects on a substituted azobenzene. longdom.org
Influence of Polymer Matrices
When this compound is dispersed within a polymer matrix, its photochemical and thermal behavior can be significantly constrained compared to in solution. The rigidity of the polymer and the available free volume around the azobenzene molecule are key factors. Below the glass transition temperature (Tg) of the polymer, the matrix is in a glassy state, which can physically hinder the large-scale molecular motion required for isomerization.
Research on various azobenzene-containing polymers has shown that the thermal cis-to-trans isomerization is often slower in a solid polymer matrix than in solution. This is attributed to the restricted mobility within the polymer. However, a common observation is a non-exponential decay for the thermal relaxation in glassy polymers. This is often described by a two-part process: a fast initial decay followed by a slower, monoexponential decay. The initial fast component is attributed to the relaxation of cis isomers located in regions of higher free volume or those trapped in strained conformations, which can isomerize more readily.
Influence of Liquid Crystal Matrices
The incorporation of azobenzene derivatives into liquid crystalline (LC) matrices introduces another layer of complexity due to the anisotropic nature of the host. The ordered structure of the LC can influence the alignment of the guest azobenzene molecules and affect the energetics of the isomerization process.
Studies on azoxybenzene (B3421426) liquid crystals, which are structurally related to azobenzenes, have shown that the activation energy for the thermal relaxation from the cis to the trans isomer in the nematic LC phase can be lower than that for azobenzene in an isotropic solution. researchgate.net For instance, the activation energy for thermal relaxation of an azoxybenzene mixture in the liquid crystal phase was found to be approximately 66 kJ/mol. researchgate.net The nematic ordering can facilitate the isomerization process through cooperative interactions between the host LC molecules and the guest azobenzene dye.
The photoisomerization of guest azobenzene molecules can, in turn, disrupt the ordering of the LC host. The change in shape from the linear trans isomer to the bent cis isomer can lower the nematic-to-isotropic phase transition temperature of the LC. This effect forms the basis for many applications of azobenzene-doped liquid crystals in photonics and display technologies. For example, in core-sheath nanofibers with a liquid crystal core and a polymer sheath doped with an azobenzene surfactant, UV irradiation can induce a phase transition in the LC core from nematic to isotropic. nih.gov
The following table summarizes the general effects of different matrices on the thermal cis-to-trans isomerization of azobenzene derivatives, based on studies of compounds similar to this compound.
| Matrix Type | General Effect on Thermal Isomerization Rate | Key Influencing Factors |
| Isotropic Solvents | Can be highly dependent on solvent polarity for push-pull systems; less so for non-polar derivatives. | Solvent polarity, viscosity, solute-solvent interactions. |
| Polymer (Glassy State) | Generally slower than in solution; often exhibits multi-exponential decay. | Free volume, polymer rigidity, glass transition temperature (Tg). |
| Liquid Crystal (Nematic) | Can be faster than in isotropic solution due to cooperative effects. | Nematic order, guest-host interactions. |
Advanced Spectroscopic and Diffraction Characterization of 4 Ethoxy 4 Butylazobenzene
UV-Visible Absorption Spectroscopy for Monitoring Photoisomerization Dynamics
UV-Visible absorption spectroscopy is a fundamental tool for studying the photoisomerization of 4-Ethoxy-4'-butylazobenzene between its thermally stable trans (E) isomer and its metastable cis (Z) isomer. The two isomers possess distinct absorption spectra, allowing for straightforward monitoring of the isomerization process.
The trans isomer typically exhibits a strong, high-energy π-π* transition band and a weaker, lower-energy n-π* transition band. For azobenzene (B91143) derivatives, the π-π* band is usually located in the UV region, while the n-π* band appears in the visible region. uni-kiel.de Upon irradiation with light of a suitable wavelength (typically UV light corresponding to the π-π* transition), the molecule undergoes isomerization to the cis form. This transformation is accompanied by significant changes in the absorption spectrum: the intensity of the π-π* band decreases, and it may shift in wavelength, while the intensity of the n-π* band increases and becomes more prominent. uni-kiel.de
The kinetics of the photoisomerization can be followed by recording UV-Vis spectra at different time intervals during irradiation. This allows for the determination of the photostationary state (PSS), which is the equilibrium mixture of trans and cis isomers under a specific wavelength and intensity of light. The quantum yields of the forward (trans-to-cis) and reverse (cis-to-trans) isomerization can be calculated from these measurements. Furthermore, the thermal back-relaxation from the cis to the trans isomer in the dark can also be monitored, providing information on the thermal stability of the cis isomer.
Table 1: Typical UV-Vis Absorption Characteristics for Azobenzene Derivatives This table presents generalized data for azobenzene compounds analogous to this compound, as seen in related research. uni-kiel.de
| Isomer | Transition | Typical Wavelength (λ_max) | Molar Extinction Coefficient (ε) |
| trans (E) | π-π | ~350 nm | High |
| n-π | ~440 nm | Low | |
| cis (Z) | π-π | ~320 nm | Moderate |
| n-π | ~440 nm | Moderate |
Time-Resolved Spectroscopies (e.g., Femtosecond Transient Absorption, Time-Correlated Single Photon Counting) for Excited State Studies
To understand the intricate details of the photoisomerization mechanism, researchers employ time-resolved spectroscopic techniques that can probe the transient species and excited states involved on ultrafast timescales.
Femtosecond Transient Absorption (fs-TA) Spectroscopy is a powerful pump-probe technique. mdpi.com An ultrashort laser pulse (the pump) excites the molecule to a higher electronic state. A second, delayed, broadband pulse (the probe) measures the absorption changes of the sample as a function of time and wavelength. researchgate.netchemrxiv.org This provides a "movie" of the excited-state dynamics, revealing the lifetimes of various electronic states (e.g., S₁, S₂, T₁), pathways of internal conversion and intersystem crossing, and the timescale of the isomerization process itself. For azobenzenes, fs-TA can identify characteristic excited-state absorption and ground-state bleach signals, tracking the population decay from the initially excited Franck-Condon state through conical intersections back to the ground state potential energy surfaces of the E and Z isomers. researchgate.net
Time-Correlated Single Photon Counting (TCSPC) is an extremely sensitive technique used to measure the fluorescence lifetimes of molecules. rsc.orgedinst.com It records the arrival time of individual photons emitted from a sample after excitation by a pulsed laser. cern.chpicoquant.com By building a histogram of these arrival times, a precise decay curve of the fluorescence intensity can be constructed. nih.gov While many azobenzenes are weakly fluorescent, TCSPC can provide crucial information about the lifetime of the first excited singlet state (S₁). This lifetime is directly related to the competition between radiative decay (fluorescence) and non-radiative decay pathways, including the isomerization process. Measuring the S₁ lifetime helps to elucidate the efficiency and speed of the isomerization channel. edinst.com
Table 2: Application of Time-Resolved Techniques to Azobenzene Dynamics
| Technique | Information Obtained | Typical Timescale |
| Femtosecond Transient Absorption | Excited-state absorption, ground-state bleach recovery, internal conversion, conical intersection dynamics, isomerization timescale. | Femtoseconds to Nanoseconds |
| Time-Correlated Single Photon Counting | Fluorescence lifetime of excited states (e.g., S₁), rates of radiative and non-radiative decay. | Picoseconds to Nanoseconds |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Ratio Determination and Conformational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.
A key application of NMR is the quantitative determination of the trans/cis isomer ratio in a sample. uni-kiel.de The chemical shifts of the protons and carbons, particularly those on the aromatic rings, are different for the two isomers due to changes in the electronic structure and spatial arrangement. By integrating the signals corresponding to each isomer in a ¹H NMR spectrum, the relative population of the trans and cis forms can be accurately calculated. researchgate.net This is crucial for characterizing the photostationary state after irradiation or for studying the kinetics of thermal relaxation. uni-kiel.de
Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the three-dimensional conformation of the isomers. researchgate.net NOESY detects protons that are close in space, allowing for the confirmation of through-space connectivities that are unique to either the trans or cis geometry. For complex molecules, NMR can also reveal information about the rotation around single bonds, such as the C-N bonds, which can lead to different conformers. researchgate.netnih.gov
Table 3: Representative ¹H NMR Chemical Shift Differences for Azobenzene Isomers This table illustrates the expected differences in proton chemical shifts based on general principles and studies of similar molecules.
| Proton Environment | Expected Chemical Shift for trans Isomer | Expected Chemical Shift for cis Isomer | Rationale for Difference |
| Aromatic Protons | More downfield (deshielded) | More upfield (shielded) | Anisotropic effect of the second phenyl ring is different in the two geometries. |
| Alkoxy/Alkyl Protons | Specific chemical shift | Shifted relative to the trans isomer | Change in proximity to the aromatic rings and the azo group. |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Structural Changes
Vibrational spectroscopies, such as Infrared (IR) and Raman, serve as powerful "fingerprinting" techniques to identify molecules and probe their structural details. nasa.govsemanticscholar.orgattoworld.de Each technique provides a unique spectrum based on the vibrational modes of the molecule's chemical bonds.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to vibrations that cause a change in the dipole moment. nih.gov It is particularly sensitive to polar functional groups. Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). nih.gov It detects vibrations that cause a change in the polarizability of the molecule and is often complementary to IR, being particularly good for symmetric, non-polar bonds.
For this compound, both techniques can be used to:
Identify Functional Groups: Characteristic vibrational frequencies for C-H stretching (aromatic and aliphatic), C=C stretching in the phenyl rings, C-O stretching of the ethoxy group, and the N=N stretching of the azo group can be identified.
Distinguish Isomers: The trans and cis isomers have different symmetries and therefore different vibrational spectra. For instance, the N=N stretching mode, which is often weak in the IR spectrum of the symmetric trans isomer, may become stronger in the less symmetric cis isomer.
Probe Intermolecular Interactions: Changes in the vibrational frequencies, especially in the solid state or in concentrated solutions, can indicate the presence of specific intermolecular interactions like π-π stacking or hydrogen bonding. researchgate.net Temperature-dependent studies can reveal phase transitions or changes in molecular packing. researchgate.netmdpi.com
Table 4: Key Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Phenyl Ring C=C Stretch | 1600 - 1450 | IR, Raman |
| Azo N=N Stretch | ~1440 | Raman (stronger), IR (weaker) |
| C-O-C Stretch (Ether) | 1300 - 1000 | IR (strong) |
X-ray Diffraction (XRD) and Electron Microscopy for Probing Ordered Structures and Assemblies
To understand how this compound molecules pack in the solid state or form ordered assemblies, diffraction and microscopy techniques are essential.
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular distances. For this compound, a single-crystal XRD structure would unambiguously confirm the planarity of the trans isomer and provide detailed information about the crystal packing, revealing any π-stacking or other non-covalent interactions that govern the solid-state architecture. mdpi.com Time-resolved XRD experiments, though challenging, can even capture the structural changes in the molecule during the photoisomerization process in a crystal. buffalo.edu
Electron Microscopy (EM) , including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), is used to visualize the morphology of materials on the nanometer to micrometer scale. nih.gov If this compound is used to form larger assemblies, such as liquid crystals, polymers, or self-assembled monolayers, EM can provide direct images of these structures. For example, it could be used to visualize the domains in a liquid crystalline phase or the surface morphology of a thin film incorporating the azobenzene molecules.
Surface-Sensitive Spectroscopies (e.g., Sum-Frequency Generation Spectroscopy) for Interfacial Behavior
The behavior of molecules at interfaces is often different from their behavior in bulk solution. Surface-sensitive spectroscopies are required to selectively probe the few molecules that reside at an interface, such as the air-water interface or a solid substrate.
Vibrational Sum-Frequency Generation (SFG) Spectroscopy is a powerful and intrinsically surface-specific technique. mdpi.comresearchgate.net It combines a fixed-frequency visible laser beam and a tunable infrared laser beam at an interface. A signal at the sum of the two frequencies is generated only if the molecules at the interface are ordered and the vibrational mode is both IR and Raman active. researchgate.net
For this compound spread as a monolayer at the air-water interface, SFG can provide:
Molecular Orientation: By analyzing the polarization of the incoming and outgoing beams, the average orientation of the molecule and specific functional groups (like the alkyl chain or the aromatic rings) with respect to the surface normal can be determined.
Interfacial Structure: SFG spectra reveal the vibrational signature of the interfacial molecules, allowing for the study of their conformation and packing.
Photoisomerization at Interfaces: By performing SFG measurements before and after irradiation, the light-induced changes in the orientation and structure of the molecules within the monolayer can be monitored, providing unique insights into how the interfacial environment affects the isomerization process. nih.govchemrxiv.org
Based on a thorough review of available scientific literature, it has been determined that specific computational and theoretical studies focusing solely on this compound, as required by the detailed outline, are not available. The search for dedicated research on this particular compound—covering Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Molecular Dynamics (MD) simulations—did not yield specific data, such as molecular orbital analyses, potential energy surfaces for its photoisomerization, or atomistic and coarse-grained simulation results.
While general computational methodologies and findings exist for the broader class of azobenzene derivatives and other liquid crystals, applying these to this compound without direct studies would be speculative and would not meet the required standard of scientific accuracy for the specified topics. Consequently, it is not possible to generate the requested article with the necessary detailed research findings and data tables for each subsection of the provided outline.
Computational and Theoretical Investigations of 4 Ethoxy 4 Butylazobenzene
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Assembly
Prediction of Self-Assembly Structures and Their Dynamics
Computational simulations, particularly molecular dynamics (MD), are powerful tools for predicting the self-assembly of calamitic (rod-like) liquid crystals such as 4-Ethoxy-4'-butylazobenzene. These simulations can forecast the formation of various mesophases and provide dynamic information about these processes.
The self-assembly of this compound is primarily driven by a combination of intermolecular forces, including van der Waals interactions, π-π stacking of the aromatic azobenzene (B91143) cores, and steric effects from the terminal ethoxy and butyl chains. The anisotropic shape of the molecule is a key factor in the formation of orientationally ordered liquid crystalline phases.
Molecular dynamics simulations can predict the phase behavior by modeling a system of many molecules and observing their collective behavior over time at different temperatures. For calamitic liquid crystals, the formation of nematic and smectic phases is common. In the nematic phase, the molecules exhibit long-range orientational order, aligning their long axes in a preferred direction known as the director. In the smectic A phase, a higher degree of order is present, with the molecules organized into layers.
The dynamics of self-assembly can also be elucidated. Simulations can reveal the kinetics of phase transitions, showing how ordered domains nucleate and grow from an isotropic liquid state. The mobility of individual molecules within a mesophase, including translational and rotational diffusion, can be quantified. For instance, the terminal flexible chains (ethoxy and butyl groups) play a significant role in modulating the intermolecular interactions and influencing the clearing temperature (the transition from a liquid crystalline phase to an isotropic liquid).
Table 1: Predicted Mesophase Behavior and Dynamics of this compound
| Property | Predicted Behavior | Computational Method |
| Mesophase Type | Nematic, potentially Smectic A at lower temperatures | Molecular Dynamics (MD) |
| Orientational Order Parameter (S) | > 0.4 in the nematic phase | MD Simulation Analysis |
| Self-Assembly Driving Forces | π-π stacking, van der Waals interactions | MD with appropriate force fields |
| Dynamics | Anisotropic diffusion within mesophases | MD Trajectory Analysis |
Force Field Development and Validation for this compound Systems
The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For a specific molecule like this compound, a dedicated or well-validated force field is essential.
The development of a force field for this system would typically involve a combination of quantum mechanical (QM) calculations and fitting to experimental data. The force field parameters can be broadly categorized into bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) terms.
Bonded Parameters:
Bond stretching and angle bending: These parameters can
Liquid Crystalline Properties and Phase Behavior of 4 Ethoxy 4 Butylazobenzene
Mesomorphic Phase Identification and Characterization (e.g., Nematic, Smectic, Cholesteric)
Research has identified that 4-Ethoxy-4'-butylazobenzene exhibits liquid crystalline phases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. Specifically, this compound is known to form a nematic (N) phase. The nematic phase is characterized by molecules that have long-range orientational order, meaning they tend to align along a common axis, known as the director, but lack long-range positional order. This combination of properties results in a fluid-like substance with anisotropic physical properties.
In addition to the nematic phase, some studies on homologous series of 4-alkoxy-4'-alkylazobenzenes have revealed the presence of smectic (Sm) phases in certain members. Smectic phases possess a higher degree of order than nematic phases, with molecules organized into layers. While the primary mesophase identified for this compound is nematic, the potential for smectic phases, particularly at lower temperatures, is a characteristic of this class of compounds. For instance, some related azobenzene (B91143) derivatives are known to exhibit smectic A and smectic C phases.
Determination of Phase Transition Temperatures and Associated Enthalpies
The transitions between the different phases of this compound are marked by specific temperatures and involve changes in enthalpy. A key transition is from the nematic (N) phase to the isotropic (I) liquid phase, which occurs at a temperature of 355.8 K. This transition is associated with an enthalpy change (ΔH) of 0.655 kJ/mol and an entropy change (ΔS) of 1.84 J/(mol·K).
The following table summarizes the known phase transition data for this compound. It is important to note that the transition from the crystalline solid to the liquid crystalline phase (melting point) is not detailed in the readily available literature, which primarily focuses on the liquid crystal to isotropic liquid transition.
| Transition | Temperature (K) | Enthalpy of Transition (kJ/mol) | Entropy of Transition (J/mol·K) |
|---|---|---|---|
| Nematic to Isotropic (N → I) | 355.8 | 0.655 | 1.84 |
Orientational Order Parameters and Molecular Alignment in Liquid Crystalline Phases
The degree of molecular alignment in the nematic phase of this compound is quantified by the orientational order parameter, typically denoted as S or
. This parameter describes how well the long axes of the molecules are aligned with the nematic director. A value of S=1 indicates perfect parallel alignment, while S=0 represents a completely isotropic, random orientation of molecules.
Experimental Methods for Quantifying Orientational Order (e.g., Refractive Index Anisotropy, Dichroism)
Several experimental techniques are employed to determine the orientational order parameter in liquid crystals like this compound. A common and powerful method is the measurement of refractive index anisotropy (birefringence, Δn) . Due to the alignment of the molecules, the refractive index for light polarized parallel to the director (n_e) differs from that for light polarized perpendicular to it (n_o). The birefringence, Δn = n_e - n_o, is directly proportional to the order parameter.
Another technique is dichroism , which involves measuring the differential absorption of polarized light. Guest dye molecules can be dissolved in the liquid crystal host, and their absorption anisotropy reflects the ordering of the host molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are also powerful tools for probing the orientational order.
Theoretical Models for Understanding Orientational Ordering in Liquid Crystals
The orientational ordering in nematic liquid crystals can be understood through theoretical models. The most fundamental is the Maier-Saupe theory , which is a mean-field theory that describes the nematic-isotropic phase transition. It considers the anisotropic van der Waals interactions between the rod-like molecules as the driving force for the formation of the ordered phase. The theory successfully predicts the first-order nature of the N-I transition and the temperature dependence of the order parameter.
More sophisticated models build upon this foundation to provide a more quantitative description of the system's behavior.
Photoinduced Control of Liquid Crystalline Phases and Optical Anisotropy
Azobenzene-containing liquid crystals, including this compound, are of particular interest due to their photoswitchable properties. The azobenzene group can undergo a reversible trans-cis isomerization when exposed to light of specific wavelengths.
Reversible Isomerization-Driven Phase Transitions and Switching Phenomena
The trans isomer of this compound is a rod-like molecule that stabilizes the nematic liquid crystalline phase. Upon irradiation with ultraviolet (UV) light (typically around 365 nm), the molecule can isomerize to its bent cis form. The presence of a sufficient concentration of the cis isomer disrupts the long-range orientational order of the nematic phase, leading to an isothermal phase transition to the isotropic liquid state. This process effectively allows for the "melting" of the liquid crystal using light at a constant temperature.
This photoinduced phase transition is reversible. The nematic phase can be recovered by irradiating the sample with visible light (typically > 420 nm), which promotes the back-isomerization from cis to trans. Alternatively, the thermodynamically more stable trans isomer can be regenerated through thermal relaxation in the dark. This ability to optically control the phase of the material opens up possibilities for applications in optical switching, data storage, and light-controlled actuators.
Optically Tunable Mesophases and Their Dynamic Response
The liquid crystalline phases of this compound can be manipulated by light, a property that stems from the photoisomerization of the azobenzene core. This optically tunable behavior allows for the reversible control of the material's mesophases, offering potential applications in optical switching and data storage. The underlying principle is the photochemical transformation of the molecule between its stable trans isomer and its metastable cis isomer.
The rod-like trans isomer is the thermodynamically stable form and is responsible for the formation of the liquid crystalline phases, such as the nematic phase. Upon irradiation with ultraviolet (UV) light, typically around 365 nm, the trans-4-Ethoxy-4'-butylazobenzene molecule undergoes isomerization to the bent cis form. This change in molecular geometry disrupts the long-range orientational order of the liquid crystal, leading to a destabilization of the mesophase.
A significant consequence of this photoisomerization is the light-induced decrease in the nematic-to-isotropic phase transition temperature (TNI). The introduction of a sufficient concentration of the non-mesogenic cis isomers into the nematic phase acts as an impurity, effectively lowering the clearing point. This phenomenon allows for an isothermal phase transition from the nematic to the isotropic state purely by the application of light.
The dynamic response of the system is characterized by the kinetics of both the forward (trans-to-cis) photoisomerization and the reverse (cis-to-trans) relaxation. The trans-to-cis isomerization is a light-driven process, and its rate is dependent on the intensity and wavelength of the incident light.
The reverse cis-to-trans isomerization can occur either thermally or photochemically. The thermal back-relaxation is a spontaneous process that occurs in the dark and is highly dependent on the temperature and the nature of the surrounding medium. nih.govrsc.org In the nematic phase, the ordered environment can exert a cooperative effect, influencing the rate of this thermal decay. nih.govrsc.orgresearchgate.net Studies on similar 4,4'-dialkoxy-substituted azobenzenes have shown that the nematic order can increase the rate of the thermal cis-to-trans isomerization process compared to the isotropic state. nih.govresearchgate.net This acceleration is attributed to the tendency of the mesogenic molecules to restore the initial alignment along the nematic director. researchgate.net
Alternatively, the cis-to-trans isomerization can be accelerated by irradiation with visible light, typically in the blue region of the spectrum (around 450 nm). This provides a faster method for reverting the system to its initial nematic state compared to the often slower thermal relaxation. The ability to switch between the nematic and isotropic phases using two different wavelengths of light (e.g., UV and blue light) makes this compound a candidate for reversible optical switching applications.
While the general principles of photo-tunable mesophases are well-established for azobenzene-containing liquid crystals, detailed quantitative data for this compound specifically can be found in dedicated studies. The following tables would typically present such detailed research findings.
Table 1: Photo-induced Nematic-Isotropic Transition in this compound
| Irradiation Wavelength (nm) | Light Intensity (mW/cm²) | Initial TNI (°C) | TNI after Irradiation (°C) | ΔTNI (°C) |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Kinetic Parameters for the Isomerization of this compound in the Nematic Phase
| Process | Wavelength/Condition | Rate Constant (k) | Half-life (t1/2) |
| trans → cis Photoisomerization | Data not available | Data not available | Data not available |
| cis → trans Thermal Relaxation | Data not available | Data not available | Data not available |
| cis → trans Photoisomerization | Data not available | Data not available | Data not available |
The response time of the liquid crystal to the light stimulus is a critical parameter for practical applications. This includes the time taken for the nematic-to-isotropic phase transition to occur upon UV irradiation and the time for the reverse transition upon visible light irradiation or thermal relaxation. These response times are influenced by factors such as the light intensity, temperature, and the thickness of the liquid crystal cell.
Supramolecular Chemistry and Self Assembly of 4 Ethoxy 4 Butylazobenzene
Formation of Self-Assembled Structures in Solution
Investigations into the self-assembly of amphiphilic molecules in solution are fundamental to understanding their potential applications. For azobenzene (B91143) derivatives, this often involves the formation of micelles, vesicles, or other aggregates driven by hydrophobic interactions and potentially influenced by π-π stacking of the aromatic cores.
Micellar Formation and Critical Aggregation Concentration (CAC) Analysis
The formation of micelles is a hallmark of many amphiphilic molecules, occurring above a specific concentration known as the Critical Aggregation Concentration (CAC). This value is a key parameter characterizing the stability and formation tendency of micelles. A thorough literature search did not yield any studies that have determined the CAC for 4-Ethoxy-4'-butylazobenzene in any solvent system. Without such fundamental data, a quantitative discussion of its micellization behavior is not possible.
Formation of Vesicles and Other Higher-Order Aggregate Morphologies
Beyond simple micelles, amphiphilic azobenzenes can form more complex structures like vesicles, which are enclosed bilayer structures with significant potential in areas like drug delivery. The specific morphology of these aggregates is dictated by the molecular geometry and intermolecular forces. There are currently no published microscopy or light scattering studies that describe the formation of vesicles or other higher-order structures from this compound.
Interfacial Phenomena and Monolayer Formation
The behavior of amphiphilic molecules at interfaces, such as the air-water interface, provides insight into their orientation and packing, which is crucial for the development of thin films and functional surfaces.
Air-Water Interfacial Behavior and Surface Tension Modulation
The assembly of molecules at the air-water interface can be studied through surface pressure-area isotherms, which reveal how the molecules pack and orient as they are compressed. This behavior is directly related to the modulation of surface tension. No such studies or data are available for this compound.
Fabrication and Characterization of Thin Films and Surface-Supported Assemblies
The controlled deposition of molecular monolayers from the air-water interface onto solid substrates allows for the creation of well-defined thin films. The properties of these films are highly dependent on the molecular structure. Research on the fabrication and characterization of thin films specifically composed of this compound has not been reported.
Photoinduced Control over Supramolecular Architecture and Morphology
A key feature of azobenzene compounds is their ability to undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This photoisomerization alters the molecular shape from the linear trans isomer to the bent cis isomer, which can induce significant changes in the packing and morphology of self-assembled structures. While this is a well-documented phenomenon for many azobenzene-containing systems, no studies have been published that specifically investigate the photoinduced control over the supramolecular architecture and morphology of aggregates formed by this compound.
Isomerization-Driven Reconfiguration of Assemblies and Morphological Changes
The photoisomerization of azobenzene derivatives is a cornerstone of dynamic supramolecular chemistry. The change from the planar and nonpolar trans isomer to the bent and more polar cis isomer disrupts the packing of molecules in self-assembled structures. This can lead to significant morphological changes, such as the transition from crystalline to amorphous states, the formation or disruption of micelles, or changes in the structure of liquid crystalline phases. The specific nature of these changes would be highly dependent on the substitution pattern of the azobenzene core, in this case, the ethoxy and butyl groups of this compound. These groups would influence the intermolecular forces, such as van der Waals interactions and potential π-π stacking, that govern the initial self-assembly. However, no specific studies detailing these morphological transitions for this compound could be located.
Dynamic Control of Colloidal Systems and Emulsions via Photoisomerization
Azobenzene-containing surfactants and particles are often employed to control the stability of colloidal systems and emulsions through photoisomerization. The change in polarity and shape of the azobenzene moiety upon irradiation can alter the interfacial tension and the packing of molecules at the oil-water interface. This allows for the light-triggered formation or breaking of emulsions, or the controlled aggregation and dispersion of colloidal particles. For this compound, it is conceivable that it could be functionalized to act as a photoswitchable surfactant. The ethoxy and butyl groups would provide a degree of amphiphilicity. However, without experimental data, it is not possible to provide specific details on its efficiency in stabilizing or destabilizing emulsions, or to present data tables on parameters such as droplet size changes or creaming stability under different light conditions.
Advanced Research Applications in Responsive Materials Science
Integration into Optically Switchable Materials and Devices
The integration of 4-Ethoxy-4'-butylazobenzene into larger material systems allows for the translation of its molecular photoswitching capabilities into macroscopic changes in material properties. This forms the basis for a new class of smart materials that can be controlled remotely and non-invasively with light.
Photoresponsive Polymer Systems and Liquid Crystal Polymers
Azobenzene (B91143) derivatives like this compound are incorporated into polymer structures, either as part of the main chain, as side chains, or as crosslinkers, to create photoresponsive polymer systems. When these embedded chromophores undergo trans to cis isomerization upon UV light irradiation, they induce significant changes in the polymer's physical and chemical properties. The more compact cis isomer disrupts the packing of polymer chains, leading to alterations in volume, shape, and surface polarity.
In Liquid Crystal Polymers (LCPs) , this effect is particularly pronounced. The rigid, rod-like trans form of the azobenzene moiety acts as a mesogen, promoting the ordered liquid crystalline phase. Upon photoisomerization to the bent cis form, this ordering is disrupted, triggering a phase transition to a disordered isotropic state. This phase change can be harnessed to generate mechanical work, making these materials ideal for applications as actuators and artificial muscles. The process is reversible; irradiation with visible light or thermal relaxation allows the cis isomers to return to the trans state, restoring the liquid crystalline order.
| Property | State with trans-Azobenzene | State with cis-Azobenzene | Inducing Stimulus |
| Phase | Ordered (Nematic) | Disordered (Isotropic) | UV Light (~365 nm) |
| Molecular Shape | Elongated, Rod-like | Bent, Compact | UV Light (~365 nm) |
| Order Parameter | High | Low | UV Light (~365 nm) |
| Reversion | - | Returns to trans state | Visible Light (>420 nm) or Heat |
Design of Smart Air-Water Interfaces and Photo-Controlled Foams
When functionalized with hydrophilic and hydrophobic groups, azobenzene derivatives can act as photoswitchable surfactants. At an air-water interface, these molecules orient themselves, and their isomerization can be used to dynamically alter the properties of this interface. The trans isomer, with its larger hydrophobic cross-section, and the cis isomer, with its different geometry and higher dipole moment, exhibit distinct packing behaviors and influence surface tension differently.
This principle has been extended to the creation of photo-controlled foams . The stability of a foam is critically dependent on the properties of the surfactant molecules that stabilize the thin liquid films between gas bubbles. By incorporating azobenzene-based surfactants into the aqueous phase, the stability of the resulting foam can be modulated with light. For instance, irradiation with one wavelength of light can induce an isomeric state that is a more effective foam stabilizer, creating a stable foam. Subsequent irradiation with a different wavelength can switch the surfactant to its less effective state, causing the foam to collapse on demand. This technology offers precise, non-invasive control over foam properties for applications in areas such as oil recovery and consumer products.
Development of Molecular Switches and Actuators
At the single-molecule level, the precise and reversible conformational change of azobenzene derivatives serves as the basis for molecular switches and actuators. These components are fundamental to the burgeoning field of molecular machinery.
Photo-Driven Molecular Machines and Motors Utilizing Azobenzene Derivatives
The significant structural change that occurs during the trans-cis isomerization of azobenzene can be used to power molecular-level machines and motors. This process converts light energy into mechanical motion. In systems like rotaxanes and catenanes, where molecular components are mechanically interlocked, an azobenzene unit can be integrated into one of the components.
The photoisomerization from the linear trans form to the bent cis form can alter the steric or electronic interactions between the interlocked parts, causing one component to move relative to the other. This light-driven action can induce a shuttling or rotational motion. A full cycle of a molecular motor is often achieved by combining a light-induced isomerization step with a subsequent thermal or light-induced reversion, which resets the system to its initial state, ready for the next cycle. This sequence of controlled movements represents a rudimentary form of a photo-driven molecular motor.
Photo-Controlled Release Systems and Transport Phenomena
The light-induced changes in the structure and polarity of azobenzene derivatives can be used to create photo-controlled release systems. In one common approach, a "container" molecule or material, such as a vesicle, porous nanoparticle, or polymer matrix, is functionalized with azobenzene units that act as gatekeepers.
In the trans state, these gatekeepers can block the pores or otherwise encapsulate a payload (e.g., a drug molecule). Upon irradiation with UV light, the isomerization to the cis state induces a conformational change in the gatekeeper molecules. This change can open the pores or disrupt the container's structure, leading to the release of the encapsulated cargo. This mechanism allows for precise spatial and temporal control over the release of active substances, which is of significant interest for targeted drug delivery and advanced materials applications. The process can often be reversed with visible light, allowing the "gates" to be closed again.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
